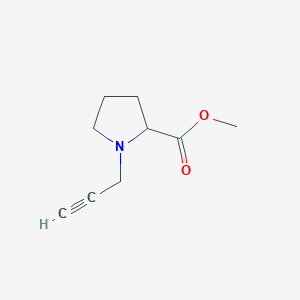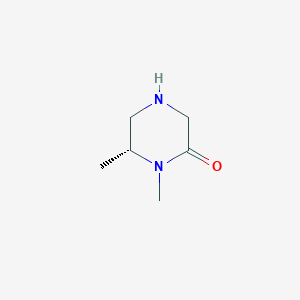
(R)-1,6-Dimethylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1,6-Dimethylpiperazin-2-one is a chiral compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The ®-1,6-Dimethylpiperazin-2-one compound is characterized by the presence of two methyl groups at the 1 and 6 positions and a ketone group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,6-Dimethylpiperazin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate diamines with ketones under acidic or basic conditions. For instance, the reaction of 1,6-diaminohexane with acetone in the presence of an acid catalyst can yield ®-1,6-Dimethylpiperazin-2-one. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of ®-1,6-Dimethylpiperazin-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization and distillation are employed to isolate the desired product.
化学反応の分析
Types of Reactions
®-1,6-Dimethylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or amines.
Substitution: The methyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, esters, or other oxidized derivatives.
Reduction: Alcohols, amines, or other reduced derivatives.
Substitution: Various substituted piperazines depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, ®-1,6-Dimethylpiperazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, ®-1,6-Dimethylpiperazin-2-one is studied for its potential as a pharmacological agent. Its interactions with biological targets such as enzymes and receptors are of particular interest.
Medicine
In medicine, ®-1,6-Dimethylpiperazin-2-one derivatives are explored for their therapeutic potential. These compounds may exhibit activity against various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, ®-1,6-Dimethylpiperazin-2-one is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for applications requiring stability and reactivity.
作用機序
The mechanism of action of ®-1,6-Dimethylpiperazin-2-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
1,4-Dimethylpiperazine: Lacks the ketone group at the 2 position.
1,6-Dimethylpiperazine: Similar structure but without the ketone group.
2-Methylpiperazine: Contains only one methyl group and lacks the ketone group.
Uniqueness
®-1,6-Dimethylpiperazin-2-one is unique due to the presence of both methyl groups and a ketone group, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as it can exist in different enantiomeric forms with varying activities.
特性
分子式 |
C6H12N2O |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
(6R)-1,6-dimethylpiperazin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-5-3-7-4-6(9)8(5)2/h5,7H,3-4H2,1-2H3/t5-/m1/s1 |
InChIキー |
ILWSUADBJSOIGH-RXMQYKEDSA-N |
異性体SMILES |
C[C@@H]1CNCC(=O)N1C |
正規SMILES |
CC1CNCC(=O)N1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one](/img/structure/B13147417.png)
![N-Phenyl-9,9'-spirobi[fluoren]-4-amine](/img/structure/B13147423.png)
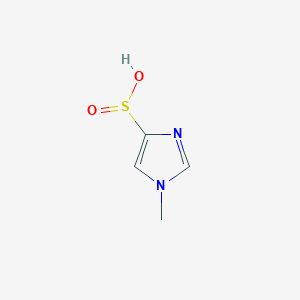
![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B13147431.png)
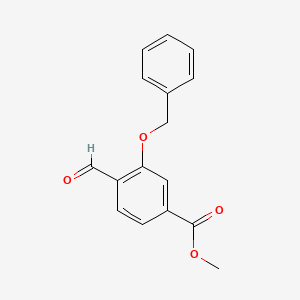
![8-Azaspiro[4.5]dec-2-en-1-one hydrochloride](/img/structure/B13147435.png)
![N,N'-(([2,2'-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide](/img/structure/B13147454.png)
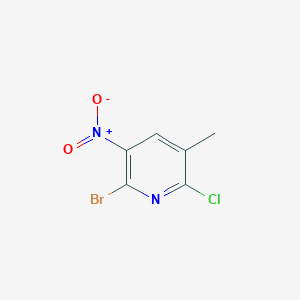
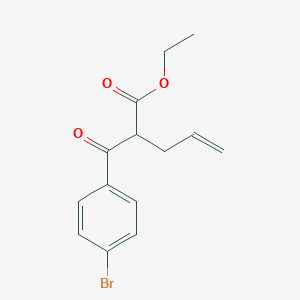

![7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13147489.png)
![1-Amino-4-hydroxy-2-[4-(propan-2-yl)benzoyl]anthracene-9,10-dione](/img/structure/B13147496.png)

